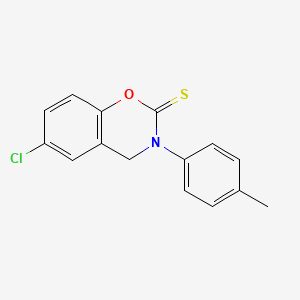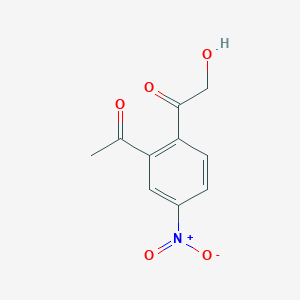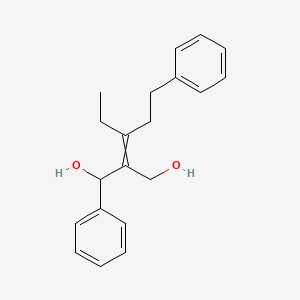
1-Phenyl-2-(1-phenylpentan-3-ylidene)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(1-phenylpentan-3-ylidene)propane-1,3-diol is an organic compound characterized by its unique structure, which includes a phenyl group and a pentan-3-ylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(1-phenylpentan-3-ylidene)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of phenylacetone with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst have been reported .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-2-(1-phenylpentan-3-ylidene)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols.
Substitution: It can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-Phenyl-2-(1-phenylpentan-3-ylidene)propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Research studies explore its potential biological activities and interactions with biomolecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic uses are ongoing.
Industry: It finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-(1-phenylpentan-3-ylidene)propane-1,3-diol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-propanone: Known for its use in the synthesis of methamphetamine and amphetamine.
3-Phenyl-2-propen-1-ol: Used in the synthesis of fragrances and flavoring agents.
Uniqueness
1-Phenyl-2-(1-phenylpentan-3-ylidene)propane-1,3-diol stands out due to its unique structure, which imparts specific chemical and physical properties.
Propiedades
Número CAS |
917883-19-3 |
|---|---|
Fórmula molecular |
C20H24O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
1-phenyl-2-(1-phenylpentan-3-ylidene)propane-1,3-diol |
InChI |
InChI=1S/C20H24O2/c1-2-17(14-13-16-9-5-3-6-10-16)19(15-21)20(22)18-11-7-4-8-12-18/h3-12,20-22H,2,13-15H2,1H3 |
Clave InChI |
ZVAMMECJYBAYOM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(CO)C(C1=CC=CC=C1)O)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


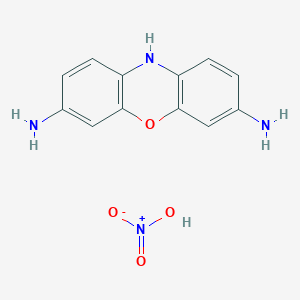
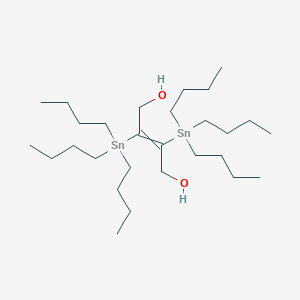
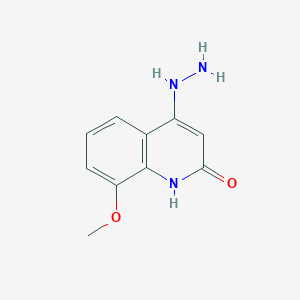
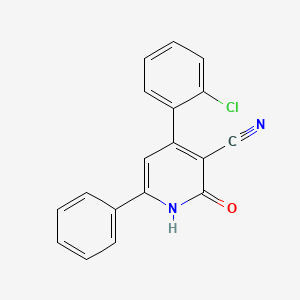
![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)
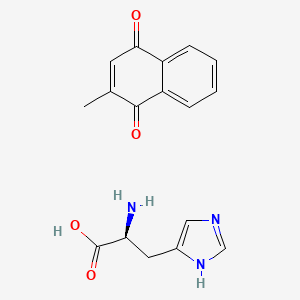
amino}methyl)phenol](/img/structure/B12602940.png)
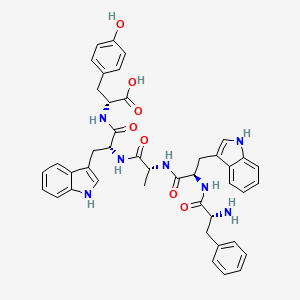
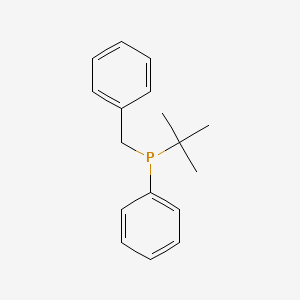
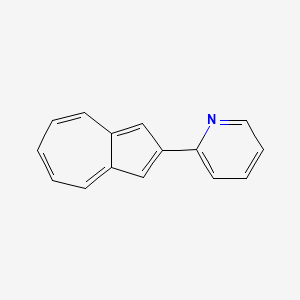
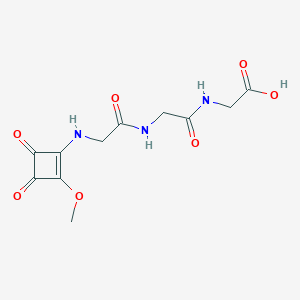
![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)
